Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate
Description
Properties
IUPAC Name |
ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O2S/c1-2-14-7(13)4-15-8-11-5(9)3-6(10)12-8/h3H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUDNMDJEPHOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399704 | |
| Record name | Acetic acid, [(4,6-dichloro-2-pyrimidinyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-12-1 | |
| Record name | Acetic acid, [(4,6-dichloro-2-pyrimidinyl)thio]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate typically involves the reaction of 4,6-dichloropyrimidine with ethyl 2-mercaptoacetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or triethylamine in solvents like DMF or THF.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogs
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure : Shares the pyrimidine core and sulfanylacetate ester group but replaces the 4,6-dichloro substituents with a 6-methyl group and a thietan-3-yloxy moiety at position 3.
- Reactivity: The absence of chlorine reduces electrophilicity, making Compound 1 less reactive in substitution reactions compared to the target compound.
- Applications : Likely used in medicinal chemistry for its balanced lipophilicity, as the methyl and thietan groups enhance membrane permeability without excessive hydrophobicity.
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : Features a pyrimidine ring with chlorine and methyl substituents but replaces the sulfanylacetate ester with a carboxylic acid group.
- Properties : The carboxylic acid group increases water solubility but reduces lipophilicity, limiting its utility in blood-brain barrier penetration. In contrast, the ester group in the target compound improves lipid solubility, favoring oral bioavailability .
Imidazole-Based Analogs ()

Compounds A–G in Figure 1 of are ethyl acetate derivatives with substituted imidazole cores. Key differences include:
- Core Heterocycle : Imidazole (5-membered, 2 nitrogen atoms) vs. pyrimidine (6-membered, 2 nitrogen atoms).
- Biological Activity : Imidazole derivatives (e.g., antifungal agents) often target cytochrome P450 enzymes, whereas pyrimidine analogs (e.g., the target compound) are more commonly associated with nucleic acid or kinase interactions .
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Utility : The 4,6-dichloro groups in the target compound facilitate sequential substitutions, enabling modular synthesis of complex molecules. For example, demonstrates its use in preparing derivatives via amine coupling .
- Biological Relevance : Pyrimidine derivatives often exhibit higher metabolic stability than imidazole analogs due to reduced susceptibility to oxidative degradation .
Biological Activity
Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as an inhibitor of specific signaling pathways. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring substituted with chlorine atoms and a sulfanyl group. The molecular formula is , and its structure can be represented as follows:
The compound's mechanism of action primarily involves the inhibition of key signaling pathways implicated in cancer progression. Research indicates that it may act as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
1. Antitumor Activity
Studies have demonstrated that derivatives of compounds related to this compound exhibit significant antitumor activity. For instance, one study reported that similar pyrimidine derivatives inhibited Akt phosphorylation, resulting in reduced tumor growth in prostate cancer models (PC3 cells) by up to 75% at certain doses (25–100 mg/kg) .
2. Inhibition of Cell Proliferation
The compound has shown promise in inhibiting the proliferation of various cancer cell lines. In vitro assays revealed that it could effectively reduce cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values ranging from 45 to 97 nM .
3. Impact on Signaling Pathways
This compound has been implicated in the modulation of several key signaling pathways:
- PI3K/Akt Pathway: Inhibition leads to decreased phosphorylation of downstream targets such as PRAS40 .
- Cell Cycle Regulation: The compound induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a therapeutic agent .
Case Study 1: Prostate Cancer
In a study involving prostate cancer xenografts, administration of related compounds resulted in significant tumor growth inhibition. The effects were dose-dependent, with higher doses yielding greater reductions in tumor size .
Case Study 2: Breast Cancer
Another study focused on MCF-7 cells demonstrated that treatment with this compound led to apoptosis induction and cell cycle arrest, highlighting its potential as a chemotherapeutic agent .
Summary of Research Findings
| Activity | Cell Line | IC50 (nM) | Effect |
|---|---|---|---|
| Antitumor Activity | PC3 | N/A | Tumor growth inhibition |
| Proliferation Inhibition | MCF-7 | 45–97 | Cell viability reduction |
| Apoptosis Induction | HCT-116 | 6–99 | Apoptosis and cell cycle arrest |
Q & A
Q. What are the standard synthetic routes for Ethyl 2-(4,6-dichloropyrimidin-2-yl)sulfanylacetate, and how are reaction conditions optimized?
The compound is synthesized via nucleophilic substitution reactions. A typical procedure involves reacting 4,6-dichloropyrimidine-2-thiol with ethyl bromoacetate or chloroacetate in the presence of a base (e.g., diisopropylethylamine) in polar aprotic solvents like DMF at elevated temperatures (120°C for 20 hours) . Key optimization parameters include:
- Solvent choice : DMF enhances nucleophilicity of the thiol group.
- Base selection : Tertiary amines minimize side reactions like hydrolysis.
- Temperature control : Prolonged heating improves yield but risks decomposition.
| Study | Solvent | Base | Temp (°C) | Yield | Reference |
|---|---|---|---|---|---|
| 1 | DMF | DIPEA | 120 | 63% | |
| 2 | THF | K₂CO₃ | 80 | 58% |
Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
Essential techniques include:
- ¹H/¹³C NMR : Confirm the presence of the ethyl ester (δ ~4.2 ppm for CH₂, ~1.3 ppm for CH₃) and pyrimidine ring protons (δ ~8.5 ppm for aromatic H) .
- IR Spectroscopy : Validate the thioester bond (C=S stretch ~650 cm⁻¹) and ester carbonyl (C=O stretch ~1720 cm⁻¹) .
- Mass Spectrometry (ESI+) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.1 for C₈H₈Cl₂N₂O₂S) .
Advanced verification may involve 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies between calculated and observed NMR/IR data often arise from:
- Tautomerism : The pyrimidine-thiol group may exhibit thione-thiol tautomerism, altering spectral profiles .
- Solvent effects : Polar solvents like DMSO-d₆ can shift proton signals due to hydrogen bonding.
- Impurities : Trace byproducts (e.g., hydrolysis products) may introduce extraneous peaks.
Mitigation strategies :
- Compare data with structurally similar compounds (e.g., ethyl 2-[(4-methylpyridin-2-yl)sulfanyl]acetate ).
- Use computational tools (DFT calculations) to predict NMR chemical shifts and validate experimental results .
Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?
Crystallographic analysis using SHELXL may encounter:
- Disorder in the ethyl group : Modeled using split positions with constrained thermal parameters.
- Twinning : Common in pyrimidine derivatives; resolved via TWIN/BASF commands in SHELXL .
- Low-resolution data : Improve data quality by optimizing crystal growth (e.g., slow evaporation of chloroform/acetone mixtures ).
Example bond lengths from a related structure:
| Bond Type | Length (Å) | Reference |
|---|---|---|
| C-S | 1.76 | |
| C-Cl | 1.73 |
Q. How does modifying the pyrimidine core impact biological activity, and what assays are used to evaluate this?
Substituents on the pyrimidine ring influence interactions with biological targets (e.g., ribosomes ). For example:
- Chlorine atoms : Enhance electrophilicity, improving binding to ribosomal RNA .
- Thioester side chain : Increases solubility and hydrogen-bonding capacity .
Assays :
- Antimicrobial testing : MIC assays against S. aureus or E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease activity .
Q. What computational methods are employed to predict the compound’s reactivity and interaction with biological targets?
- Docking studies (AutoDock/Vina) : Model binding to ribosomal subunits or enzymes (e.g., PPARγ ).
- MD simulations : Assess stability of ligand-receptor complexes over time .
- QSAR models : Correlate structural features (e.g., Cl substituents) with bioactivity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data across studies?
Reported solubility variations often stem from:
- Purity differences : Impurities like unreacted starting materials increase apparent solubility.
- Measurement methods : Shake-flask vs. HPLC-derived solubility values .
- Polymorphism : Crystalline vs. amorphous forms exhibit distinct solubility profiles .
Best practices :
- Standardize measurement protocols (e.g., USP guidelines).
- Characterize solid-state forms via PXRD .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
